2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a pyridyl cyanide group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzodioxin derivative with a suitable thiol compound under basic conditions.
Formation of the Pyridyl Cyanide Group: The pyridyl cyanide group can be synthesized by reacting a pyridine derivative with cyanogen bromide in the presence of a base.
Coupling Reactions: The final step involves coupling the benzodioxin-sulfanyl intermediate with the pyridyl cyanide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Reduction: The pyridyl cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring structure and exhibit similar chemical reactivity.
Pyridyl cyanide derivatives: Compounds with the pyridyl cyanide group have comparable properties and applications.
Sulfanyl-substituted compounds: These compounds contain the sulfanyl group and undergo similar chemical reactions.
Uniqueness
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O4S/c1-12-7-14(10-23-2)15(9-20)19(21-12)26-11-16(22)13-3-4-17-18(8-13)25-6-5-24-17/h3-4,7-8H,5-6,10-11H2,1-2H3 |
InChI Key |
MPRWEMOBMFCDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=CC3=C(C=C2)OCCO3)C#N)COC |
Origin of Product |
United States |
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